molecular formula C7H3ClF3NO2 B1352574 1-Chloro-3-nitro-2-(trifluoromethyl)benzene CAS No. 133391-58-9

1-Chloro-3-nitro-2-(trifluoromethyl)benzene

Cat. No. B1352574
M. Wt: 225.55 g/mol
InChI Key: IWCFMULLAZZURY-UHFFFAOYSA-N
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Description

1-Chloro-3-nitro-2-(trifluoromethyl)benzene, abbreviated as 1-Cl-3-NO2-2-CF3-C6H4, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless solid that has a melting point of 44°C and a boiling point of 137°C. This compound is a versatile starting material for a variety of synthetic reactions, and it has been used extensively in the synthesis of a wide range of organic compounds. In addition, it is used in the synthesis of pharmaceuticals and other compounds for industrial applications.

Scientific Research Applications

Crystal Structure Analysis

Research on chemical isomers of 3-nitrobenzotrifluoride, including derivatives similar to 1-chloro-3-nitro-2-(trifluoromethyl)benzene, has been conducted to explore their crystal structures. These studies aim to understand the molecular conformation and packing in the solid state, which is crucial for designing cocrystals with desired properties. For instance, Lynch and Mcclenaghan (2003) prepared two isomers to form a cocrystal but found that specific C-H.O interactions in one isomer prevented intermolecular mixing, highlighting the impact of molecular structure on solid-state behavior (Lynch & Mcclenaghan, 2003).

Synthesis of Heterocyclic Compounds

Vargas-Oviedo, Charris-Molina, and Portilla (2017) demonstrated the compound's utility in synthesizing a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles through a three-step sequence, showcasing its role as a precursor in the efficient production of valuable heterocyclic compounds. This process is notable for its high yield, ease of procedure, and the production of high-added-value compounds using inexpensive reagents (Vargas-Oviedo et al., 2017).

Phase-Transfer Catalysis

Durantini, Chiacchiera, and Silber (1993) explored the kinetics of the reaction between phenylacetonitrile and a chloro-nitro-trifluoromethyl benzene derivative under phase-transfer catalysis. Their findings provide insights into optimizing such reactions, which are essential for various organic synthesis applications (Durantini et al., 1993).

Novel Fluorine-containing Materials

The synthesis and characterization of novel fluorine-containing polyetherimides, using compounds like 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene derived from 1-chloro-3-nitro-2-(trifluoromethyl)benzene, highlight the material's applications in developing advanced materials. Yu Xin-hai (2010) reported on these materials' properties, such as thermal stability, which are critical for high-performance applications (Yu Xin-hai, 2010).

Antitubercular Drug Precursors

Richter, Goddard, Schlegel, Imming, and Seidel (2021) described the structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide as precursors for synthesizing new antituberculosis drugs. Their work underscores the significance of such chemical precursors in developing therapeutic agents against tuberculosis (Richter et al., 2021).

properties

IUPAC Name

1-chloro-3-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-2-1-3-5(12(13)14)6(4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCFMULLAZZURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301263973
Record name 1-Chloro-3-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-nitro-2-(trifluoromethyl)benzene

CAS RN

133391-58-9
Record name 1-Chloro-3-nitro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133391-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Lishchynskyi, MA Novikov, E Martin… - The Journal of …, 2013 - ACS Publications
Fluoroform-derived CuCF 3 recently discovered in our group exhibits remarkably high reactivity toward aryl and heteroaryl halides, performing best in the absence of extra ligands. A …
Number of citations: 178 pubs.acs.org

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